molecular formula C9H6N4 B1272086 2-[Amino(3-pyridinyl)methylene]malononitrile CAS No. 124883-64-3

2-[Amino(3-pyridinyl)methylene]malononitrile

Cat. No. B1272086
M. Wt: 170.17 g/mol
InChI Key: CJKUMZGYXZUNOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Amino(3-pyridinyl)methylene]malononitrile is a versatile compound that serves as a precursor for the synthesis of various heterocyclic compounds. It is derived from malononitrile and has been utilized in the creation of a range of heterocyclic structures, which are of significant interest in pharmaceutical and chemical research due to their potential biological activities and applications in material science .

Synthesis Analysis

The synthesis of derivatives of 2-[Amino(3-pyridinyl)methylene]malononitrile involves several methods. One approach includes the bromination of malononitrile dimer to obtain 2-amino-1,1,3-tricyano-3-bromopropene, which can further react with sodium hydrogen sulfide and thioglycollic acid to afford thiophene and thiopyran derivatives, respectively . Another method involves the condensation of aldehydes with malononitrile in the presence of an alcohol-alkoxide system to yield 4-substituted 2-amino-3,5-dicyano-6-alkoxy-pyridines . Additionally, reactions of 4-hydroxy-6-methyl-2-pyrone and 4-hydroxy-6-methyl-2(1H)-pyridones with arylmethylene malononitriles lead to the formation of 5,6-fused bicyclic 2-amino-4H-pyran derivatives .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is confirmed through various spectroscopic techniques. Infrared, ultraviolet, and nuclear magnetic resonance spectra studies have been used to establish the structure of the synthesized pyridines . These analytical techniques are crucial for verifying the successful synthesis and for understanding the molecular framework of the compounds, which is essential for their potential applications.

Chemical Reactions Analysis

2-[Amino(3-pyridinyl)methylene]malononitrile undergoes various chemical reactions to form different heterocyclic compounds. For instance, the reaction with β-aminoenones and malononitrile follows a mechanism that includes conjugated addition, elimination, and cyclization to yield 2(1H)-pyridinones . Moreover, the reaction of substituted acylethynylpyrroles with malononitrile can lead to the formation of 2-(3-amino-2,4-dicyanophenyl)pyrroles or, depending on the substituents, to pyrrolyldienols and 3-amino-1-acylethylidene-2-cyanopyrrolizines .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are closely related to their molecular structures and the substituents present on the heterocyclic frameworks. These properties are essential for determining the compounds' suitability for various applications, including their potential use in pharmaceuticals. The stability, solubility, and reactivity of these compounds can be inferred from their synthesis methods and the conditions under which they are formed .

Scientific Research Applications

Antioxidant Agent Synthesis

A study by Vartale et al. (2016) describes the synthesis of 3-cyano-4-imino-2-(methylthio)-4H-pyrido[1,2-a]pyrimidine derivatives, starting from bis(methylthio)methylene malononitrile. These compounds were evaluated for their potential as potent antioxidant agents (Vartale et al., 2016).

Heterocyclic Compound Synthesis

Khrapova et al. (2020) demonstrated the use of 2-(bis(alkylthio)methylene)malononitriles in the synthesis of 4-(alkylthio)-6-amino-2-oxo(thioxo)-1,2-dihydropyridine-3,5-dicarbonitriles. These compounds, when treated with primary amines, undergo heterocyclization to form new pyrido[1,2-a][1,3,5]triazines or ring-condensed 1,3,5,7-tetrazocine derivatives (Khrapova et al., 2020).

Novel Fluorinated Pyrido Pyrimidines

Krishnaiah and Narsaiah (2001) focused on synthesizing novel fluorinated pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines using 3-amino-4-trifluoromethyl-6-substituted pyrazolo[3,4-b]pyridines and active methylene compounds like ethoxy methylene malononitrile (Krishnaiah & Narsaiah, 2001).

Cyclization Reactions of Nitriles

Research by Matrosova et al. (1991) explored the interaction of 2-thienylidene derivatives of malononitrile with active methylene nitriles. This led to the synthesis of 2,6-diamino-3,5-dicyano-4-(2-thienyl)-4H-thiopyran and 6-amino-3,5-dicyano-4-(2-thienyl)-2(1H)-pyridinethione (Matrosova et al., 1991).

Synthesis of Crystal Structure Compounds

Al-Adiwish and Barag (2022) prepared 2-[(dipyrrolidin-1-yl)methylene] malononitrile and conducted X-ray diffraction analysis to identify its crystal structure. This study highlights the compound's potential in crystallography research (Al-Adiwish & Barag, 2022).

Asymmetric Michael Addition

Inokuma, Hoashi, and Takemoto (2006) developed a thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides, involving malononitrile as a key reactant. This process is significant in asymmetric synthesis (Inokuma, Hoashi, & Takemoto, 2006).

Antibacterial and Antifungal Activities

Al-Adiwish, Abubakr, and Alarafi (2017) conducted a study on the synthesis of pyrazolo[5,1-c][1,2,4]triazines from 5-aminopyrazole, involving 2-[bis(methylthio)methylene]malononitrile. The resultant compounds were tested for their antibacterial, antifungal activities, and cytotoxicity against breast cancer cells (Al-Adiwish, Abubakr, & Alarafi, 2017).

properties

IUPAC Name

2-[amino(pyridin-3-yl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-4-8(5-11)9(12)7-2-1-3-13-6-7/h1-3,6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKUMZGYXZUNOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=C(C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377247
Record name 2-[amino(3-pyridinyl)methylene]malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Amino(3-pyridinyl)methylene]malononitrile

CAS RN

124883-64-3
Record name 2-[amino(3-pyridinyl)methylene]malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.